1-(4-Aminophenyl)-3-phenylurea

Overview

Description

1-(4-Aminophenyl)-3-phenylurea is a chemical compound that is part of the urea derivatives family. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related compounds and their synthesis, properties, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related urea derivatives involves the reaction of an amine with an isocyanate or isothiocyanate. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, polyureas can be synthesized by direct polycondensation, as demonstrated by the reaction of 4-aminophenyl ether with lithium carbonate in the presence of triphenylphosphine and hexachloroethane . These methods could potentially be adapted for the synthesis of 1-(4-Aminophenyl)-3-phenylurea by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety. In the case of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, the molecule exists as the thioamide tautomer and features an anti-disposition of the thioamide-N-H atoms with an intramolecular N-H⋯N hydrogen bond . The molecular conformation and the presence of hydrogen bonding are crucial for the stability and reactivity of these compounds.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of amino and urea groups allows for further chemical modifications and interactions. For example, the thioamide group in 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea can form hydrogen bonds, which influence the molecular packing in the solid state . These interactions could be relevant for 1-(4-Aminophenyl)-3-phenylurea when considering its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. The synthesis paper indicates that reaction conditions such as molar ratios, monomer concentrations, reaction temperatures, reaction times, and solvents have a significant effect on the yield and molecular weight of polyureas. These factors would also be important when considering the properties of 1-(4-Aminophenyl)-3-phenylurea. Additionally, the pharmacological tests on related compounds suggest that the substituents on the phenyl ring, such as alkoxy groups, can influence the biological activities of these compounds, which could be relevant for the physical and chemical properties of 1-(4-Aminophenyl)-3-phenylurea as well.

Scientific Research Applications

-

Scientific Field: Sensing Applications

- Boronic acids, which can interact with aminophenyl compounds, are increasingly utilized in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection .

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Scientific Field: Photophysical Properties

- A series of europium complexes based on aminophenyl based polyfluorinated β-diketonates, including 1-(4-aminophenyl)-4,4,5,5,5-pentafluoro-3-hydroxypent-2-en-1-one, have been synthesized .

- These complexes have demonstrated impressive quantum yields and have shifted the excitation maximum to the visible region .

- These complexes may find potential applications in the fields of biological and materials science .

-

Scientific Field: Polymer Research

- Aromatic polyimides (PIs) have been of great interest for a number of applications in microelectronics, automobile, aerospace and other fields as a result of their good thermal stability and chemical resistance, excellent mechanical and electrical properties .

- A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .

- These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

-

Scientific Field: Oligoimides

- Highly soluble phenylethynyl-endcapped oligoimides derived from mixed thioetherdiphthalic anhydride isomers (m-TDPA) and 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI), 4,4′-oxydianiline (4,4’-ODA) with 4-phenylethynylphthalic anhydride (PEPA) as a reactive endcapping agent were synthesized .

- These oligoimides exhibited very good processability with minimum melt viscosity lower than 60 Pa·s at about 330 °C .

- The temperature of 5% weight loss was higher than 470 °C in both air and N2 atmosphere obtained by thermogravimetric analysis (TGA) .

-

Scientific Field: Covalent Organic Frameworks

- Covalent Organic Frameworks (COFs) are an exciting new class of microporous polymers with unprecedented properties in organic material chemistry .

- They are generally built from rigid, geometrically defined organic building blocks resulting in robust, covalently bonded crystalline networks that extend in two or three dimensions .

- By strategically combining monomers with specific structures and functionalities, COFs can be designed for a wide range of applications .

-

Scientific Field: Synthesis of Intermediates and Monomers

- A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .

- The PAAs were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g .

- All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% .

- These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

Safety And Hazards

Future Directions

properties

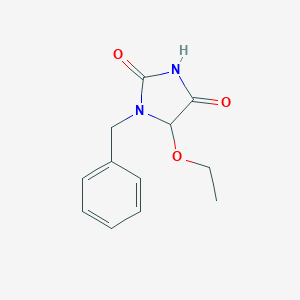

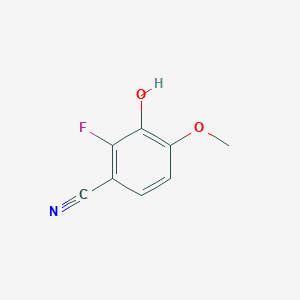

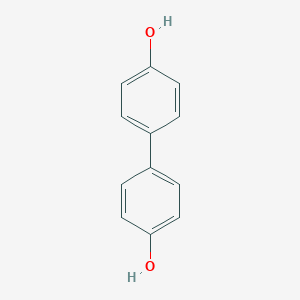

IUPAC Name |

1-(4-aminophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZIRHDSSOUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307359 | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-phenylurea | |

CAS RN |

10141-46-5 | |

| Record name | 10141-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

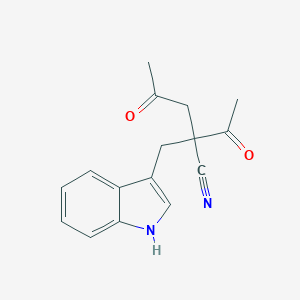

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)